molecular formula C15H24O4P- B14536105 2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate CAS No. 62277-88-7

2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate

Cat. No.: B14536105
CAS No.: 62277-88-7
M. Wt: 299.32 g/mol
InChI Key: IPEWWEGLIJWPFV-UHFFFAOYSA-M
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Description

2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a hydroxy(phenyl)methyl moiety and an ethylhexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate can be achieved through several methods. One common approach involves the reaction of a phosphonate ester with a hydroxy(phenyl)methyl compound under suitable conditions. For example, the reaction of benzyl halides with H-phosphonate diesters using a palladium(0)-catalyzed cross-coupling reaction can yield the desired phosphonate . The reaction conditions typically involve the use of a palladium source such as Pd(OAc)2 and a supporting ligand like Xantphos.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and visible-light illumination has been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: Nucleophilic substitution reactions can replace the hydroxy(phenyl)methyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate include:

    Dimethyl methylphosphonate: Used as a flame retardant and plasticizer.

    Glyphosate: A widely used herbicide.

    Ethephon: A plant growth regulator.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

62277-88-7

Molecular Formula

C15H24O4P-

Molecular Weight

299.32 g/mol

IUPAC Name

2-ethylhexoxy-[hydroxy(phenyl)methyl]phosphinate

InChI

InChI=1S/C15H25O4P/c1-3-5-9-13(4-2)12-19-20(17,18)15(16)14-10-7-6-8-11-14/h6-8,10-11,13,15-16H,3-5,9,12H2,1-2H3,(H,17,18)/p-1

InChI Key

IPEWWEGLIJWPFV-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COP(=O)(C(C1=CC=CC=C1)O)[O-]

Origin of Product

United States

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